molecular formula C16H18ClNO B1363981 1-benzhydrylazetidin-3-ol Hydrochloride CAS No. 90604-02-7

1-benzhydrylazetidin-3-ol Hydrochloride

Cat. No. B1363981
CAS No.: 90604-02-7
M. Wt: 275.77 g/mol
InChI Key: LCHTWRWPHBRTNO-UHFFFAOYSA-N
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Patent
US08987443B2

Procedure details

A solution of diphenylmethanamine (2737 g, 15.0 mol, 1.04 equiv) in methanol (MeOH, 6 L) was treated with 2-(chloromethyl)oxirane (1330 g, 14.5 mol) from an addition funnel at ambient temperature. During the initial addition a slight endotherm was noticed. The resulting reaction mixture was stirred at room temperature for 3 days before being warmed to reflux for an additional 3 days. When TLC showed that the reaction was deemed complete, the reaction mixture was first cooled down to room temperature and then to 0-5° C. in an ice bath. The solids were collected by filtration and washed with acetone (4 L) to give the first crop of the crude desired product (1516 g). The filtrate was concentrated under reduced pressure and the resulting semisolid was diluted with acetone (1 L). This solid was then collected by filtration to give the second crop of the crude desired product (221 g). The crude product, 1-benzhydrylazetidin-3-ol hydrochloride (1737 g, 3998.7 g theoretical, 43.4% yield), was found to be sufficiently pure to be used in the subsequent reaction without further purification. 1HNMR (300 MHz, DMSO-d6) δ 12.28 (br. d, 1H), 7.7 (m, 5H), 7.49 (m, 5H), 6.38 (d, 1H), 4.72 (br. s, 1H), 4.46 (m, 1H), 4.12 (m, 2H), 3.85 (m, 2H) ppm; C16H18ClNO (MW 275.77; C16H17NO for free base, MW, 239.31), LCMS (EI) m/e 240 (M++H).
Quantity
2737 g
Type
reactant
Reaction Step One
Quantity
1330 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:15][CH2:16][CH:17]1[CH2:19][O:18]1>CO>[ClH:15].[CH:7]([N:8]1[CH2:19][CH:17]([OH:18])[CH2:16]1)([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2737 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N)C1=CC=CC=C1
Name
Quantity
1330 g
Type
reactant
Smiles
ClCC1OC1
Name
Quantity
6 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the initial addition a slight endotherm
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
before being warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was first cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
to 0-5° C.
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with acetone (4 L)
CUSTOM
Type
CUSTOM
Details
to give the first crop of the crude desired product (1516 g)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting semisolid was diluted with acetone (1 L)
FILTRATION
Type
FILTRATION
Details
This solid was then collected by filtration

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 221 g
YIELD: CALCULATEDPERCENTYIELD 5.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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